REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14].[CH3:21][C:22]([O:23][C:24](=[O:25])[CH3:26])=[O:27].[CH:15]([O:16][CH2:17][CH3:18])([O-:19])[O-:20].[OH2:28]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])=[CH:15][O:16][CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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CCOC([O-])[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC=C(C(=O)OCC)C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |